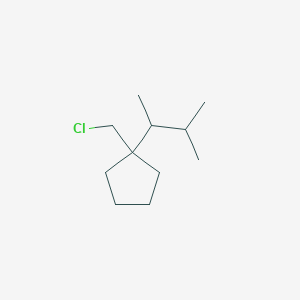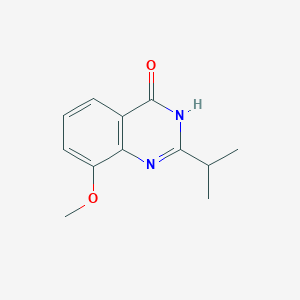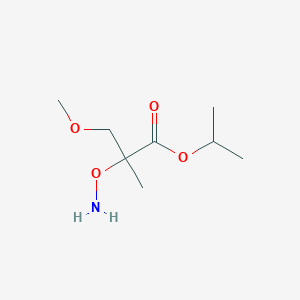
1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopentane is an organic compound that belongs to the class of cyclopentanes. This compound features a cyclopentane ring substituted with a chloromethyl group and a 3-methylbutan-2-yl group. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopentane can be achieved through various organic reactions. One possible route involves the alkylation of cyclopentane with 3-methylbutan-2-yl chloride in the presence of a strong base such as sodium hydride. The resulting intermediate can then be chloromethylated using formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures must be in place to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiolates; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide; usually performed in aqueous or acidic media.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of alcohols, amines, or thioethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopentane can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various organic compounds.
Biology and Medicine
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action for 1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopentane would depend on its specific application. For instance, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In biological systems, if applicable, the compound might interact with specific enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)cyclopentane: Lacks the 3-methylbutan-2-yl group, making it less sterically hindered and potentially more reactive in substitution reactions.
1-(Bromomethyl)-1-(3-methylbutan-2-yl)cyclopentane: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity of the compound in chemical reactions.
Uniqueness
1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopentane is unique due to the presence of both the chloromethyl and 3-methylbutan-2-yl groups. This combination of substituents can influence the compound’s steric and electronic properties, making it distinct from other cyclopentane derivatives.
Properties
Molecular Formula |
C11H21Cl |
|---|---|
Molecular Weight |
188.74 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(3-methylbutan-2-yl)cyclopentane |
InChI |
InChI=1S/C11H21Cl/c1-9(2)10(3)11(8-12)6-4-5-7-11/h9-10H,4-8H2,1-3H3 |
InChI Key |
LDEUMRDAMZFDFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C1(CCCC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B15261024.png)
![1-(3-Nitrophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15261034.png)
![5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane]](/img/structure/B15261038.png)




